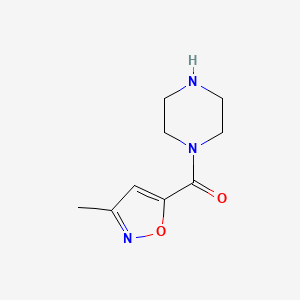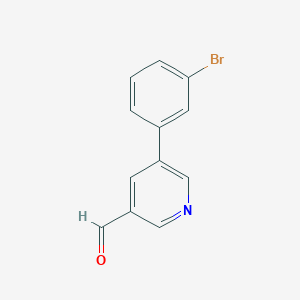
6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and triazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Oxidation and Carboxylation: The final steps may involve oxidation to introduce the oxo group and carboxylation to add the carboxylic acid functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the oxo group or the triazole ring.
Substitution: Various substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its heterocyclic structure.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the triazole ring.
2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid: Lacks the oxo group.
Uniqueness
The presence of both the triazole and pyrimidine rings, along with the oxo and carboxylic acid functionalities, makes 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid unique. This combination of features can confer unique biological activities and chemical reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H5N5O3 |
|---|---|
Molekulargewicht |
207.15 g/mol |
IUPAC-Name |
6-oxo-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-4(11-6)5-9-2-10-12-5/h1-2H,(H,14,15)(H,8,11,13)(H,9,10,12) |
InChI-Schlüssel |
YWLIFCOZNZNHAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)C2=NC=NN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


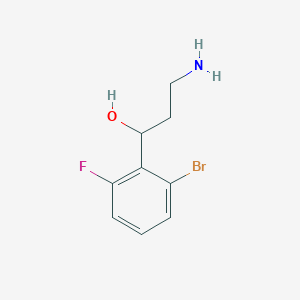
![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
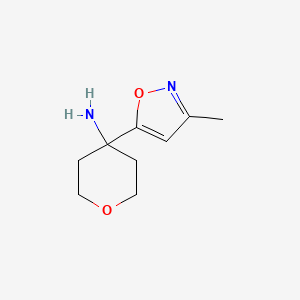

![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)
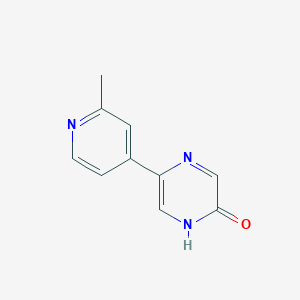
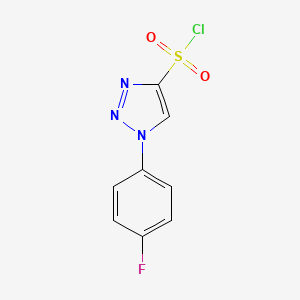


![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
